Product packaging for 2,4,5-Trihydroxypentanoic acid(Cat. No.:CAS No. 29625-78-3)

2,4,5-Trihydroxypentanoic acid

Cat. No.: B3426067
CAS No.: 29625-78-3
M. Wt: 150.13 g/mol
InChI Key: RSKGLBJVIAQRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trihydroxypentanoic acid (CAS 50480-12-1), also known as 3-Deoxypentonic acid, is a short-chain hydroxy acid derivative with the molecular formula C5H10O5 and an approximate molecular weight of 150.13 g/mol . This compound is of significant interest in physiological and neuroscience research, particularly for its role in regulating energy homeostasis and feeding behavior. Studies indicate that its gamma-lactone form increases in the blood during food deprivation and acts to stimulate food intake . Its mechanism of action involves the direct modulation of specific hypothalamic neurons; it depolarizes glucose-sensitive neurons (GSNs) in the lateral hypothalamic area (LHA) by opening sodium and calcium channels, while it hyperpolarizes glucoreceptor neurons (GRNs) in the ventromedial hypothalamic nucleus (VMH) by opening potassium channels . This opposing action on key brain regions involved in satiety and hunger makes it a valuable tool for investigating the neurochemical pathways that control appetite and energy balance. Researchers can utilize this compound to explore complex metabolic interactions and signaling cascades within the central nervous system. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B3426067 2,4,5-Trihydroxypentanoic acid CAS No. 29625-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trihydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGLBJVIAQRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944180
Record name 3-Deoxypentonic acid
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Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21569-63-1, 29625-78-3, 50480-12-1
Record name 3-Deoxy-D-threo-pentonic acid
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Record name Erythro-3-deoxypentonic acid
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Record name 3-Deoxypentonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxypentonic acid
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Record name 2,4,5-trihydroxypentanoic acid
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Natural Occurrence and Biological Pathways of 2,4,5 Trihydroxypentanoic Acid and Its Derivatives

Discovery and Identification in Biological Systems

Microbial Origin and Natural Product Isolation

2,4,5-Trihydroxypentanoic acid and its derivatives have been identified as natural products originating from various microorganisms. A notable example is the fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), which was discovered in the soil bacterium Streptomyces sp. MA37. rsc.orgnih.govresearchgate.net This discovery was significant as it pointed to a new fluorometabolite pathway, distinct from the more commonly known fluoroacetate (B1212596) and 4-fluorothreonine (B18676) biosynthetic routes. rsc.orgnih.govresearchgate.net

The production of these fluorinated compounds is rare in nature, with only a handful of actinomycetes species known to synthesize them. ipp.ptcabidigitallibrary.orgresearchgate.netscispace.com Streptomyces cattleya is another well-studied bacterium that produces fluorometabolites, although it is primarily known for producing fluoroacetate and 4-fluorothreonine. nih.govst-andrews.ac.ukasm.orgdur.ac.uknih.govrsc.orgpsu.edu The identification of 5-FHPA in Streptomyces sp. MA37 expanded the known diversity of naturally occurring organofluorine compounds. rsc.orgsemanticscholar.org

In addition to bacteria, certain fungi have also been found to produce derivatives of this compound. For instance, the endophytic fungus Trichoderma harzianum KZ-20 produces trichodestruxins, which are cyclodepsipeptides. One of these, trichodestruxin A, incorporates a this compound unit. frontiersin.org

The table below summarizes the microbial sources and the specific derivatives of this compound that have been isolated.

Microbial SourceDerivative of this compound
Streptomyces sp. MA37(2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) rsc.orgnih.govresearchgate.net
Trichoderma harzianum KZ-20Trichodestruxin A (contains a this compound unit) frontiersin.org

Presence in Plant and Mammalian Metabolomes

Metabolomic studies have revealed the presence of this compound in various plant and mammalian systems, indicating its role in their metabolic networks.

In the plant kingdom, this compound has been identified in the metabolome of olive (Olea europaea L.) tissues. biologists.combiologists.com It was detected as one of the organic acids that showed differential levels between new leaves, old leaves, and fruits, suggesting its involvement in the dynamic energy-related metabolic changes within the plant. biologists.com Similarly, it has been found in tea plants (Camellia sinensis) and its levels were observed to change in response to drought stress and re-watering, highlighting its potential role in the plant's stress response mechanisms. nih.gov The compound has also been detected in the shoots of Bambusa emeiensis in response to herbivory by the bamboo snout beetle, Cyrtotrachelus buqueti. cabidigitallibrary.org Furthermore, studies on arid karst region plants have identified this compound in shrubs and grasses, with its concentration being affected by water availability. nih.gov A lactone form, (3S,4R)-3,4,5-trihydroxypentanoic acid 1,4-lactone, has been isolated from the fruits of Piper sarmentosum, a plant used in traditional medicine. ku.ac.thtci-thaijo.org

In mammalian systems, this compound has been detected in metabolomic analyses of human biofluids. It has been identified in the plasma and serum of individuals, with altered levels being associated with type 2 diabetes. nih.gov The compound was also found in the urine of newborns, where its levels were part of a distinct metabolic pattern that could differentiate between healthy and infected infants. unica.it Additionally, it has been noted in the context of bladder cancer, where changes in its levels in urine and serum were part of the altered metabolic profile associated with the disease. nih.gov Studies on the gut microbiome have also identified this compound in fecal samples, with its presence being influenced by diet. isciii.es

The following table provides a summary of the plant and mammalian systems where this compound has been detected.

Biological SystemTissue/FluidContext of Identification
Olive (Olea europaea L.)Leaves, FruitEnergy-related metabolism biologists.combiologists.com
Tea Plant (Camellia sinensis)LeavesDrought stress response nih.gov
Bamboo (Bambusa emeiensis)ShootsResponse to herbivory cabidigitallibrary.org
Arid Karst PlantsLeavesResponse to water availability nih.gov
Piper sarmentosumFruitNatural product isolation ku.ac.thtci-thaijo.org
HumanPlasma, SerumAssociation with type 2 diabetes nih.gov
HumanUrine (Newborns)Association with infection unica.it
HumanUrine, SerumAssociation with bladder cancer nih.gov
HumanFecesInfluence of diet on gut microbiome isciii.es

Biosynthetic Routes and Mechanistic Elucidation

Enzymatic Pathways and Key Enzymes Involved in Production

The biosynthesis of this compound and its derivatives involves a series of enzymatic reactions. The pathway to its fluorinated derivative, 5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), in Streptomyces sp. MA37 has been partially elucidated. rsc.orgresearchgate.net

A key enzyme in this pathway is a NAD+-dependent dehydrogenase, FdrC. rsc.orgnih.gov This enzyme is responsible for the oxidation of 5-fluoro-5-deoxy-D-ribose (5-FDR) to 5-fluoro-5-deoxy-lactone. rsc.orgresearchgate.net This lactone is then hydrolyzed to form 5-FHPA. rsc.orgnih.gov The discovery of this enzymatic step confirmed the existence of a new fluorometabolite pathway. rsc.orgresearchgate.net

The initial steps leading to the formation of 5-FDR are believed to be similar to the pathway for fluoroacetate and 4-fluorothreonine biosynthesis in Streptomyces cattleya. nih.govrsc.orgpsu.edu This involves the fluorinase enzyme (FlA), which catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with fluoride (B91410) ions to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). st-andrews.ac.uknih.govrsc.org Subsequently, 5'-FDA is phosphorolytically cleaved by the enzyme FlB to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). nih.gov

Precursor Compounds and Metabolic Intermediates

The biosynthesis of this compound derivatives utilizes precursors from primary metabolism. In the case of fluorinated derivatives, the pathway begins with S-adenosyl-L-methionine (SAM) and inorganic fluoride. nih.govrsc.orgresearchgate.net

The key metabolic intermediates in the pathway to 5-FHPA that have been identified or proposed include:

S-adenosyl-L-methionine (SAM): The initial substrate for the fluorinase enzyme. rsc.orgpsu.eduresearchgate.net

5'-Fluoro-5'-deoxyadenosine (5'-FDA): The product of the fluorinase reaction. nih.govrsc.orgpsu.edu

5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP): Formed from the phosphorolytic cleavage of 5'-FDA. nih.govresearchgate.net

5-Fluoro-5-deoxy-D-ribose (5-FDR): An intermediate that serves as the substrate for the dehydrogenase FdrC. rsc.orgnih.govresearchgate.net It has been demonstrated that the addition of 5-FDR to cell-free extracts of Streptomyces sp. MA37 leads to the production of unidentified fluorometabolites, including 5-FHPA. rsc.orgresearchgate.net

5-Fluoro-5-deoxy-lactone: The product of the oxidation of 5-FDR by FdrC, which is then hydrolyzed to 5-FHPA. rsc.orgnih.gov

In non-fluorinated pathways, it is plausible that similar sugar phosphate (B84403) precursors are involved, originating from the pentose (B10789219) phosphate pathway or glycolysis. For instance, studies on the conversion of pentoses using chemo-catalytic methods have shown the formation of this compound methyl ester. rsc.org

Fluorometabolite Biosynthesis Pathways (e.g., for 5-Fluoro-2,3,4-trihydroxypentanoic acid)

The biosynthesis of 5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) represents a branch from the canonical fluorometabolite pathway that produces fluoroacetate and 4-fluorothreonine. researchgate.netnih.govresearchgate.net This novel pathway was discovered in Streptomyces sp. MA37. rsc.orgnih.gov

The proposed biosynthetic pathway for 5-FHPA is as follows:

Fluorination: The fluorinase enzyme (FlA) catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to form 5'-fluoro-5'-deoxyadenosine (5'-FDA). st-andrews.ac.ukasm.orgnih.govrsc.org

Phosphorolysis: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) by a phosphorylase (FlB). nih.gov

Dephosphorylation: 5-FDRP is likely dephosphorylated to yield 5-fluoro-5-deoxy-D-ribose (5-FDR).

Oxidation and Hydrolysis: The enzyme FdrC, a NAD+-dependent dehydrogenase, oxidizes 5-FDR to 5-fluoro-5-deoxy-lactone, which is subsequently hydrolyzed to yield (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). rsc.orgnih.govresearchgate.net

This pathway is supported by the identification of a gene cluster (fdr) in Streptomyces sp. MA37 that encodes for the enzymes involved in this specific biosynthetic route. rsc.orgresearchgate.net The discovery of this pathway and its intermediates provides deeper insight into the diverse strategies that microorganisms employ to synthesize rare fluorinated natural products. semanticscholar.orgresearchgate.net

The table below outlines the proposed steps in the biosynthesis of 5-Fluoro-2,3,4-trihydroxypentanoic acid.

StepReactionKey Enzyme(s)Precursor(s)Product(s)
1Formation of C-F bondFluorinase (FlA)S-adenosyl-L-methionine (SAM), Fluoride ion5'-Fluoro-5'-deoxyadenosine (5'-FDA) st-andrews.ac.uknih.govrsc.org
2Phosphorolytic cleavage5'-Fluoro-5'-deoxyadenosine phosphorylase (FlB)5'-FDA5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) nih.gov
3DephosphorylationPhosphatase (putative)5-FDRP5-Fluoro-5-deoxy-D-ribose (5-FDR)
4Oxidation and HydrolysisNAD+-dependent dehydrogenase (FdrC)5-FDR(2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) rsc.orgnih.govresearchgate.net

Proposed Formation Mechanisms from Carbohydrate Degradation

The formation of this compound from the degradation of carbohydrates, particularly pentose sugars like xylose, has been a subject of significant research. escholarship.orgresearchgate.netresearchgate.netresearchgate.net The proposed mechanism primarily involves the transformation of these sugars under specific catalytic conditions.

One of the key intermediates in this process is 3-deoxyxylosone, an α-carbonyl aldehyde. researchgate.netresearchgate.netresearchgate.net The formation of this compound is believed to occur through an intramolecular Cannizzaro reaction of this intermediate. researchgate.netresearchgate.netresearchgate.net This type of reaction involves the disproportionation of an aldehyde that lacks a hydrogen atom on the carbon adjacent to the carbonyl group. In this case, one molecule of the aldehyde is oxidized to a carboxylic acid, while another is reduced to an alcohol, all within the same molecule.

Studies utilizing catalysts such as Sn-BEA zeolite have demonstrated the conversion of xylose to this compound and its derivatives. escholarship.org In these reactions, xylose is first isomerized to xylulose, which is more susceptible to dehydration. Subsequent reactions lead to the formation of 3-deoxyxylosone, which then undergoes the intramolecular Cannizzaro reaction to yield this compound. researchgate.netresearchgate.netresearchgate.net The reaction conditions, such as temperature and the presence of co-solvents like methanol, can influence the yield and the formation of related products, including the methyl ester of the acid. dtu.dkcore.ac.uk

The table below summarizes the key steps and intermediates in the proposed formation of this compound from xylose.

StepReactantIntermediate/ProductCatalyst/Condition
1XyloseXyluloseLewis acid (e.g., Sn-BEA)
2Xylulose3-DeoxyxylosoneDehydration
33-DeoxyxylosoneThis compoundIntramolecular Cannizzaro reaction

Physiological and Biochemical Roles in Organisms

Involvement in DNA Damage Response and Repair Mechanisms (e.g., via this compound gamma-lactone)

The gamma-lactone form of this compound, also known as 2-deoxyribonolactone (dL), is a significant lesion that arises from oxidative damage to DNA. nih.govnih.govnih.gov This damage can be induced by various agents, including ionizing radiation and bleomycin. nih.govhmdb.ca The formation of 2-deoxyribonolactone is a result of free radical attack on the C-1' carbon of the deoxyribose sugar in the DNA backbone. nih.gov

This lesion poses a challenge to the cell's DNA repair machinery. While the primary human abasic endonuclease, Ape1, can efficiently incise the DNA backbone at the site of the lesion, the subsequent excision of the 2-deoxyribonolactone residue by DNA polymerase beta is impaired. nih.gov This impairment is due to the formation of a stable, covalent cross-link between the enzyme and the DNA, effectively trapping the polymerase. nih.gov This suggests that the standard short-patch base excision repair pathway may not be sufficient for repairing this type of damage.

Instead, a FEN1-dependent long-patch base excision repair (LP-BER) pathway has been identified as a crucial mechanism for removing 2-deoxyribonolactone lesions from mitochondrial DNA. nih.gov This pathway is essential for repairing various oxidative lesions and maintaining the integrity of the mitochondrial genome. nih.gov The table below outlines the key players and their roles in the repair of 2-deoxyribonolactone lesions.

MoleculeRole in DNA Damage and Repair
2-Deoxyribonolactone (dL) An oxidized abasic site in DNA, representing a form of DNA damage. nih.govnih.gov
Ape1 (Abasic endonuclease 1) Incises the DNA backbone adjacent to the dL lesion. nih.gov
DNA Polymerase Beta Excision of the dL residue is impaired, leading to the formation of a protein-DNA cross-link. nih.gov
FEN1 (Flap endonuclease 1) Plays a key role in the long-patch base excision repair of dL lesions in mitochondria. nih.gov

Neurobiological Modulation and Metabolic Regulation Studies (e.g., related lactones and neural excitability)

The gamma-lactone of this compound has been identified as a modulator of neuronal activity in the hypothalamus, a brain region critical for regulating feeding behavior. nih.govfrontiersin.orgnih.gov Specifically, this compound has been shown to act as a "hunger substance". nih.govresearchgate.net

Studies involving intracellular recordings from neurons in the lateral hypothalamic area (LHA), often referred to as the feeding center, and the ventromedial hypothalamic nucleus (VMH), known as the satiety center, have revealed the effects of this compound gamma-lactone on neural excitability. nih.govnih.gov This lactone was found to depolarize neurons in the LHA, thereby increasing their activity, while hyperpolarizing neurons in the VMH, leading to a decrease in their activity. nih.gov This reciprocal action on the LHA and VMH is consistent with its role in promoting feeding. The mechanism of action involves a decrease in the membrane resistance of the affected neurons. nih.gov

In contrast, another endogenous sugar acid lactone, 3,4-dihydroxybutanoic acid gamma-lactone, has been identified as a satiety substance, exerting the opposite effects on the LHA and VMH neurons. nih.govfrontiersin.orgnih.gov These findings highlight a sophisticated system of metabolic regulation where endogenous sugar acids and their lactones act as signaling molecules to control appetite and energy balance.

The following table summarizes the neurobiological effects of this compound gamma-lactone on hypothalamic neurons.

Hypothalamic RegionEffect of this compound Gamma-LactoneConsequence for Feeding Behavior
Lateral Hypothalamic Area (LHA) Depolarization (increased neuronal activity)Stimulation of hunger
Ventromedial Hypothalamic Nucleus (VMH) Hyperpolarization (decreased neuronal activity)Inhibition of satiety

Integration into Secondary Metabolite Structures (e.g., in fungi)

This compound can be incorporated as a structural component in more complex secondary metabolites produced by certain microorganisms. For instance, a hydroxy acid fragment of this compound has been identified within the structure of destruxins, a class of cyclic hexadepsipeptides. researchgate.net These compounds are produced by the fungus Trichoderma harzianum. researchgate.net

Role as a Metabolite in Arsenic Metabolism (e.g., 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid)

In the context of arsenic metabolism, a derivative of trihydroxypentanoic acid, specifically 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid, has been identified as a significant metabolite. ontosight.ai This organic arsenic compound is formed in living organisms following exposure to inorganic arsenic. ontosight.ai The metabolic conversion of inorganic arsenic to organic forms, such as this trihydroxypentanoic acid derivative, is a crucial aspect of understanding the toxicology of arsenic. ontosight.ai

The presence of 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid in biological and environmental samples is an indicator of arsenic exposure and metabolism. ontosight.ai While the detoxification pathways for arsenic are complex and can vary between species, the formation of this particular metabolite represents one of the biotransformation routes. It is important to note that while arsenosugars found in some seafood can be metabolized to dimethylarsinic acid (DMA), the direct metabolic pathways leading to 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid are a subject of ongoing research. nih.gov

Antioxidant Properties of Related Trihydroxypentanoic Acid Isomers

While direct and extensive studies on the antioxidant properties of this compound itself are limited, the antioxidant potential of structurally related polyhydroxy and phenolic acids is well-documented. researchgate.netnih.govipb.ptactapol.net Compounds with multiple hydroxyl groups, such as gallic acid (3,4,5-trihydroxybenzoic acid), are known to be potent antioxidants. researchgate.net The antioxidant capacity of these molecules is generally attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals, thereby neutralizing their damaging effects. researchgate.net

Isomers of trihydroxypentanoic acid, by virtue of their multiple hydroxyl groups, are theoretically capable of exhibiting antioxidant activity. The arrangement of these hydroxyl groups on the carbon chain would influence their reactivity and antioxidant potential. For example, the presence of vicinal hydroxyl groups can enhance metal-chelating properties, which is another mechanism of antioxidant action. Further research is needed to specifically quantify the antioxidant capacity of different trihydroxypentanoic acid isomers and to compare them with other known antioxidants.

Studies on Intermediates in Melanin (B1238610) Biosynthesis (e.g., 2,4,5-trihydroxyphenylalanine)

The biosynthesis of melanin, the primary pigment in human skin, is a complex process involving a series of enzymatic and non-enzymatic reactions. A key precursor in this pathway is 3,4-dihydroxyphenylalanine (DOPA), which undergoes oxidation to form melanin. wisdomlib.org Research has revealed that the pathway from DOPA to the intermediate dopachrome (B613829) can be influenced by environmental factors, particularly pH, leading to the formation of alternative intermediates, including 2,4,5-trihydroxyphenylalanine (B1664685) (TOPA). nih.gov

Studies involving the oxidation of DOPA by mushroom tyrosinase or sodium periodate (B1199274) have demonstrated that under acidic conditions (pH below 4.0), the reaction can branch into two distinct pathways. nih.gov While the primary pathway proceeds through the cyclization of dopaquinone (B1195961) to leukodopachrome and then to dopachrome, a secondary, pH-dependent hydroxylation branch emerges at lower pH levels. nih.govnih.gov This alternative pathway involves the formation of 2,4,5-trihydroxyphenylalanine from the protonated form of dopaquinone (o-dopaquinone-H+). nih.govnih.gov

Further investigation into this secondary pathway has shown that 2,4,5-trihydroxyphenylalanine is itself a substrate for the enzyme tyrosinase. nih.govnih.gov Its oxidation, however, does not follow the same route as DOPA. Instead, it proceeds through a stable intermediate, 5-(2-carboxy-2-aminoethyl)-2-hydroxy-1,4-benzoquinone, which is not observed in the main melanin biosynthesis pathway from DOPA. nih.gov This distinct intermediate eventually leads to the formation of dopachrome. nih.gov

The significance of pH in regulating melanin synthesis extends to the melanosomes, the organelles where melanin is produced. nih.govmdpi.com The activity of tyrosinase, the rate-limiting enzyme in melanogenesis, is highly sensitive to pH. nih.govnih.gov Melanosomes in lighter-skinned individuals tend to be more acidic, while those in darker-skinned individuals have a more neutral pH. nih.govcornell.edu This pH difference can influence the ratio of the two main types of melanin: the black-brown eumelanin (B1172464) and the reddish-yellow pheomelanin. mdpi.comnih.gov

The formation of 2,4,5-trihydroxyphenylalanine and its subsequent oxidation products represent a deviation from the canonical melanin synthesis pathway, highlighting the intricate control mechanisms that govern pigmentation. The quinone derivative of TOPA, known as topa quinone, has also been studied for its neurotoxic properties, as it can be formed from DOPA oxidation. tandfonline.com

Table 1: pH-Dependent Pathways in Melanin Biosynthesis

pH LevelPrimary ReactantKey IntermediatesFinal Product (of this stage)Reference
> 4.0o-dopaquinone-H+o-dopaquinone, leukodopachromeDopachrome nih.gov
< 4.0o-dopaquinone-H+2,4,5-trihydroxyphenylalanine , 5-(2-carboxy-2-aminoethyl)-2-hydroxy-1,4-benzoquinoneDopachrome nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 2,4,5 Trihydroxypentanoic Acid

Stereoselective Synthesis Strategies and Chiral Control

Achieving precise control over the stereochemistry of 2,4,5-trihydroxypentanoic acid is paramount for its use in biological and pharmaceutical research. The three chiral centers in the molecule mean that several stereoisomers are possible, each potentially having distinct biological activities. To this end, chemists have employed a range of techniques to synthesize enantiomerically pure forms of this compound.

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Carbohydrates are particularly attractive precursors due to their high density of stereogenic centers.

D-Xylose and D-Ribose: Sugars such as D-xylose and D-ribose serve as excellent starting points for the synthesis of this compound derivatives. For instance, Tri-O-acetyl-D-xylono-1,4-lactone has been utilized as an intermediate in the synthesis of (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester researchgate.net. Similarly, L-ribose can be synthesized from the more common D-ribose in a multi-step process, which can then serve as a precursor for L-configured pentanoic acid derivatives google.com. The inherent chirality of these sugars is transferred to the target molecule, obviating the need for a separate chiral induction step. The synthesis of 3,4,5-trihydroxypiperidines, which share a similar polyhydroxylated structure, has also been efficiently achieved from D-ribose researchgate.net.

Malic Acid: Malic acid is another valuable chiral building block. While not a direct precursor in the same way as a five-carbon sugar, its stereocenters can be incorporated into more complex molecules. For example, derivatives of poly(malic acid) have been synthesized for applications in drug delivery, showcasing the utility of this chiral precursor in creating functional polymers nih.gov. The conversion of malic acid to other useful compounds, such as fumaric acid, further highlights its versatility in chemical synthesis googleapis.com.

Natural PrecursorKey Intermediate/DerivativeReference
D-XyloseTri-O-acetyl-D-xylono-1,4-lactone researchgate.net
D-RiboseL-Ribose google.com
D-Ribose3,4,5-trihydroxypiperidines researchgate.net
Malic AcidPoly(malic acid) derivatives nih.gov

Asymmetric catalysis and biocatalysis offer powerful alternatives to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic starting materials.

Asymmetric Catalysis: This field utilizes chiral catalysts to induce stereoselectivity in a chemical reaction. For the synthesis of polyhydroxylated compounds, methods like the Sharpless asymmetric dihydroxylation are invaluable. This reaction can introduce two adjacent hydroxyl groups across a double bond with high enantioselectivity. Such a strategy has been successfully employed in the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines, which are structurally related to derivatives of this compound nih.govnih.gov.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, are gaining traction for the synthesis of valuable chemicals mdpi.com. For instance, ω-hydroxycarboxylic acids can be produced from fatty acids using engineered E. coli cells that co-express all the necessary enzymes mdpi.com. Oxygenating biocatalysts, such as cytochrome P450s and unspecific peroxygenases, are particularly useful for introducing hydroxyl groups into a molecule with high regio- and stereoselectivity nih.gov. These enzymatic systems hold great promise for the sustainable and enantioselective production of this compound and its analogues. For example, a biocatalytic cascade using galactose oxidase and a lipase (B570770) has been developed for the synthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural (B1680220) nih.gov.

MethodKey FeatureApplication ExampleReference
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity.Sharpless asymmetric dihydroxylation for synthesis of 2,4,5-trisubstituted Δ2-thiazolines. nih.govnih.gov
BiocatalysisUse of enzymes for highly selective transformations.Production of ω-hydroxycarboxylic acids from fatty acids using engineered E. coli. mdpi.com
Oxygenating BiocatalystsRegio- and stereoselective hydroxylation.Hydroxylation of various substrates by cytochrome P450s. nih.gov

The presence of multiple hydroxyl groups and a carboxylic acid function in this compound necessitates the use of protecting groups to achieve selective transformations at specific positions. wikipedia.org

Orthogonal Protection: A key concept in protecting group chemistry is orthogonality, which allows for the selective removal of one protecting group in the presence of others uchicago.edu. This is crucial for the stepwise functionalization of a polyhydroxylated molecule like this compound.

Common Protecting Groups: A wide array of protecting groups are available for hydroxyl and carboxylic acid functionalities. For hydroxyl groups, common choices include benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions and can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer varying degrees of lability towards acidic conditions and fluoride (B91410) ions vanderbilt.edu. Acetals and ketals are frequently used to protect 1,2- or 1,3-diols. For the carboxylic acid group, esters (e.g., methyl, ethyl, benzyl) are typically employed wikipedia.org. The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps.

Functional GroupProtecting GroupCleavage ConditionsReference
HydroxylBenzyl (Bn)Hydrogenolysis (H2, Pd/C) vanderbilt.edu
HydroxylSilyl Ethers (e.g., TBDMS)Fluoride ions (e.g., TBAF) vanderbilt.edu
DiolAcetal/KetalMild acid wikipedia.org
Carboxylic AcidEster (e.g., Benzyl)Hydrogenolysis or Saponification wikipedia.org

Synthesis of Stereoisomers and Analogues for Structural-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, it is essential to synthesize a variety of its stereoisomers and structural analogues chemrxiv.org. These studies, known as structure-activity relationship (SAR) studies, are fundamental in drug discovery and chemical biology.

The synthesis of different stereoisomers can be achieved by starting with different chiral precursors (e.g., L-sugars instead of D-sugars) or by using stereoselective reactions that favor the formation of a particular diastereomer. The synthesis of analogues involves modifying the core structure of this compound, for example, by replacing one or more hydroxyl groups with other functional groups, altering the length of the carbon chain, or introducing substituents. The synthesis of analogues of the antibacterial zelkovamycin, for instance, has been pursued to evaluate their anticancer activity mdpi.com.

Derivatization for Research in Polymer Science and Bioconjugation

The functional groups of this compound make it an attractive monomer for the synthesis of biodegradable polymers. Polyesters based on this and similar hydroxy acids can be designed to have specific physical properties and degradation rates. For example, poly(malic acid) derivatives have been functionalized with peptides to create biocompatible nanoparticles for targeted drug delivery to hepatoma cells nih.gov.

In the field of bioconjugation, derivatives of this compound can be used to link it to other molecules, such as proteins, peptides, or fluorescent dyes. This allows for the creation of probes to study biological processes or for the development of targeted therapeutic agents. A chemoselective bioconjugation strategy has been developed for labeling proteins at a site-specifically incorporated 5-hydroxytryptophan (B29612) residue, demonstrating the power of such approaches nih.gov.

Development of Synthetic Routes for Fluorinated Analogues

The introduction of fluorine into a biologically active molecule can have profound effects on its properties, including metabolic stability, lipophilicity, and binding affinity to its target. Consequently, there is significant interest in developing synthetic routes to fluorinated analogues of this compound.

The synthesis of fluorinated organic molecules often involves the use of specialized fluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to replace a hydroxyl group with a fluorine atom nih.gov. This reaction can be used to selectively introduce fluorine at different positions of the this compound backbone. For example, DAST has been used for the deoxyfluorination of carbohydrates to create fluorinated sugar analogues nih.govmdpi.com. The development of efficient synthetic routes for fluorinated building blocks is crucial for advancing medicinal chemistry wordpress.com.

Analytical Chemistry and Structural Elucidation Research of 2,4,5 Trihydroxypentanoic Acid

Advanced Chromatographic and Spectroscopic Techniques for Research Analysis

The analysis of 2,4,5-Trihydroxypentanoic acid relies heavily on a combination of chromatographic separation and spectroscopic detection methods. These techniques provide the necessary resolution and sensitivity to isolate the compound from complex mixtures and to determine its structure and quantity with high confidence.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile polar compounds like this compound. In synthetic chemistry, HPLC is essential for monitoring the progress of reactions and for assessing the purity of the final product. americanlaboratory.com By separating the target compound from starting materials, byproducts, and intermediates, HPLC provides a clear profile of the reaction mixture. americanlaboratory.com The choice of a stationary phase (e.g., reverse-phase C18) and a suitable mobile phase allows for the effective separation of these components. nih.gov

Due to the presence of three chiral centers in this compound, multiple stereoisomers can exist. Standard HPLC cannot distinguish between enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is specifically designed for the separation of enantiomers and diastereomers. This technique is critical for determining the stereochemical outcome of a synthesis or for isolating a specific stereoisomer from a mixture. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound, especially in complex biological samples like urine or fermentation broths. rsc.orgnih.govresearchgate.net Due to the low volatility of polyhydroxylated acids, a crucial derivatization step is required prior to GC analysis. researchgate.netgreyhoundchrom.com This process replaces the polar active hydrogen atoms on the hydroxyl and carboxyl groups with nonpolar moieties, increasing the compound's volatility and thermal stability. gcms.czsigmaaldrich.com

A common two-step derivatization procedure involves methoximation followed by silylation. nih.gov Methoximation targets the carbonyl group of the open-chain acid form, preventing the formation of multiple peaks from ring-chain tautomerism. The subsequent silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), converts the hydroxyl and carboxyl groups into their trimethylsilyl (TMS) ethers and esters. nih.govsigmaaldrich.com Once derivatized, the compound can be separated by the gas chromatograph and detected by the mass spectrometer, which provides a characteristic fragmentation pattern (mass spectrum) that serves as a fingerprint for identification. The identity can be confirmed by comparing the retention time and mass spectrum to that of a synthesized reference compound. rsc.orgresearchgate.net

Below is a typical derivatization protocol for GC-MS analysis of hydroxy acids in a biological matrix.

StepReagentConditionsPurpose
1. Methoximation Methoxyamine hydrochloride (MOX-HCl) in pyridineIncubate at 50°C for 90 minutesProtects carbonyl groups and prevents ring formation, reducing chromatographic complexity. nih.gov
2. Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Incubate at 60°C for 60 minutesReplaces active hydrogens on hydroxyl and carboxyl groups with nonpolar TMS groups, increasing volatility. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D Heteronuclear) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. longdom.org It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. youtube.comnp-mrd.org For this compound, ¹H NMR would reveal signals for the protons on the carbon backbone and those of the hydroxyl groups.

¹³C NMR: This technique identifies the number of chemically distinct carbon atoms in the molecule. np-mrd.orgnp-mrd.org Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.govresearchgate.net

¹⁹F NMR: While not applicable to the parent compound, in cases where fluorinated analogs such as (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid are studied, ¹⁹F NMR is used for unambiguous identification and confirmation. rsc.orgresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the molecular structure and determining stereochemistry.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton-proton connectivity along the carbon chain. longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly vital for stereochemical assignment. It identifies protons that are close to each other in space, regardless of whether they are bonded. By analyzing the NOESY correlations, the relative configuration of the stereocenters can be determined. longdom.orgnih.gov

The table below summarizes the application of various NMR experiments in the analysis of this compound.

NMR ExperimentInformation ProvidedApplication for this compound
¹H NMR Chemical shift, integration (proton count), and coupling constants (J-coupling).Determines the electronic environment and connectivity of protons along the C5 backbone.
¹³C NMR & DEPT Number and type (CH₃, CH₂, CH, C) of carbon atoms. researchgate.netConfirms the five-carbon skeleton and identifies the carboxylic acid carbon.
COSY Shows coupling between adjacent protons (¹H-¹H correlation). longdom.orgEstablishes the sequence of protons from C2 to C5.
HSQC Correlates each proton to its directly attached carbon (¹H-¹³C one-bond correlation).Assigns each proton signal to its corresponding carbon in the backbone.
HMBC Shows coupling between protons and carbons over 2-3 bonds (¹H-¹³C long-range correlation).Confirms the overall structure, including the position of the carboxyl group.
NOESY Identifies protons that are close in 3D space. nih.govHelps determine the relative stereochemistry at the C2, C4, and C5 chiral centers by observing spatial proximities.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry for Molecular Formula Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. It allows the molecule to be ionized directly from a solution with minimal fragmentation. In negative ion mode, ESI-MS typically shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻. nih.gov

When coupled with a high-resolution mass analyzer such as a Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap instrument, the resulting High-Resolution Mass Spectrometry (HRMS) data provides a highly accurate mass measurement of the molecular ion. nih.govethz.ch This accuracy is sufficient to determine the elemental composition of the molecule, allowing for the unambiguous confirmation of the molecular formula C₅H₁₀O₅. This is a critical step in the identification of a newly isolated or synthesized compound. nih.gov

Isotopic Labeling and Tracing Methodologies in Metabolic Research

Isotopic labeling is a powerful methodology used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govnih.gov This approach involves feeding an organism or cell culture a substrate enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) and then analyzing the downstream metabolites to see where the isotopic label has been incorporated. eurisotop.comscbt.comnih.gov

To study the biosynthesis of this compound, one could use ¹³C-labeled glucose as a precursor. Mass spectrometry or NMR would then be used to analyze the isolated this compound. nih.gov The pattern and extent of ¹³C incorporation would provide definitive evidence of its biosynthetic origin, for example, confirming its derivation from the pentose (B10789219) phosphate (B84403) pathway. This technique allows researchers to map metabolic fluxes and understand how different pathways contribute to the formation of a specific metabolite. nih.govsciforum.net

Common isotopes used in metabolic tracing are listed below.

IsotopeNatural Abundance (%)Application
¹³C ~1.1%Used in labeled glucose, acetate, or amino acids to trace carbon backbone formation in central carbon metabolism and fatty acid synthesis. sciforum.netuab.edu
¹⁵N ~0.37%Used in labeled glutamine or ammonia to trace nitrogen through amino acid and nucleotide biosynthesis. nih.gov
²H (D) ~0.015%Used in labeled water (D₂O) or specific precursors to study redox metabolism and the origin of C-H bonds. nih.gov

Quantitative Methodologies for Complex Biological Matrices and Fermentation Broths

Accurate quantification of this compound in complex samples such as fermentation broths or biological fluids is essential for metabolic studies. rsc.org Chromatographic methods, particularly GC-MS and LC-MS, are the primary tools for this purpose.

For quantification using GC-MS, a known amount of an internal standard is added to the sample at the beginning of the extraction procedure. nih.gov The internal standard should be a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer, often an isotopically labeled version of the analyte itself (e.g., ¹³C-labeled this compound). After extraction and derivatization, the sample is analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, ensuring high accuracy and precision.

Interdisciplinary Research Applications and Future Directions for 2,4,5 Trihydroxypentanoic Acid

Biotechnological Production and Metabolic Engineering of Biosynthesis Pathways

The sustainable production of valuable organic acids through microbial fermentation is a cornerstone of modern biotechnology. nih.gov While dedicated metabolic engineering strategies for 2,4,5-Trihydroxypentanoic acid are still in nascent stages, established principles for other organic acids provide a clear roadmap for developing high-yield microbial cell factories. Metabolic engineering aims to rationally modify microbial metabolism to enhance the production of desired chemicals. researchgate.netsciepublish.com

Key strategies that could be applied for the biosynthesis of this compound include:

Pathway Redirection: Disrupting competing metabolic pathways is a common approach. For instance, knocking out genes responsible for the production of by-products would redirect carbon flux towards the this compound biosynthesis pathway. nih.gov

Enzyme Overexpression: Identifying and overexpressing key enzymes in the biosynthetic route can significantly boost product yield. This often involves introducing heterologous genes from other organisms that exhibit higher catalytic efficiency. nih.govsciepublish.com

Cofactor Engineering: Ensuring a balanced supply of necessary cofactors, such as NADH or NADPH, is critical for the optimal functioning of many enzymatic reactions within a biosynthetic pathway.

Host Selection: Utilizing robust microbial chassis like Escherichia coli or Corynebacterium glutamicum, which are well-characterized and amenable to genetic manipulation, is essential for constructing efficient production systems. sciepublish.com

These approaches, successfully used for compounds like lactic acid and succinic acid, could be systematically applied to engineer a microbe for the efficient, sustainable production of this compound from renewable feedstocks. nih.gov

Table 1: Potential Metabolic Engineering Strategies for this compound Production

Strategy Description Rationale
By-product Pathway Knockout Deleting genes for competing metabolic pathways. Increases the availability of precursor metabolites for the target pathway. nih.gov
Key Enzyme Overexpression Increasing the cellular concentration of rate-limiting enzymes in the biosynthetic pathway. Overcomes bottlenecks in the production pathway to enhance yield and productivity. nih.gov
Heterologous Gene Expression Introducing genes from other organisms to construct novel biosynthetic pathways. Enables the production of non-natural compounds or improves the efficiency of native pathways. researchgate.net

| Cofactor Regeneration | Engineering the host's metabolism to ensure a sufficient supply of redox cofactors like NAD+/NADH. | Supports the activity of dehydrogenase/reductase enzymes often crucial in biosynthesis. |

Investigations in Chemical Biology and Mechanistic Enzymology

Understanding the enzymes involved in the biosynthesis and modification of this compound is crucial for both its biotechnological production and its use as a tool in chemical biology. While the specific enzymes acting on the parent compound are a subject of ongoing research, studies on its fluorinated analog have provided significant insights into relevant enzyme mechanisms.

Research on the biosynthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) in Streptomyces sp. MA37 has identified a key enzyme, FdrC. rsc.org This enzyme is a NAD+-dependent dehydrogenase responsible for the oxidation of the intermediate 5-fluoro-5-deoxy-D-ribose (5-FDR) into a lactone, which is then hydrolyzed to form 5-FHPA. rsc.org

The characterization of FdrC represents a significant step in the mechanistic enzymology of this class of compounds. Such studies allow researchers to:

Understand the catalytic mechanism and substrate specificity of the enzyme.

Probe the enzyme's active site and identify key amino acid residues.

Engineer the enzyme for improved activity, stability, or altered substrate scope, which is valuable for biocatalysis and synthetic biology applications.

By studying enzymes like FdrC, chemical biologists can develop a deeper understanding of the biochemical transformations that produce these unique metabolites.

Fundamental Research into Biological Fluorination Processes

Organofluorine compounds are rare in nature, and the study of their biosynthesis is a fascinating area of fundamental research. The discovery of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) as a natural product from Streptomyces sp. MA37 has unveiled a previously unknown biological fluorination pathway. rsc.org

This discovery is significant because it diverges from the well-known pathways that produce fluoroacetate (B1212596) (FAc) and 4-fluorothreonine (B18676) (4-FT). rsc.org The biosynthesis of 5-FHPA involves a distinct set of genes and intermediates. Bioinformatics analysis led to the identification of a specific gene cluster, termed the fdr cluster, responsible for this pathway. rsc.org The key intermediate in this process has been identified as 5-fluoro-5-deoxy-D-ribose (5-FDR). rsc.org

The elucidation of this novel pathway provides critical insights into how nature handles the incorporation of fluorine into organic molecules. It opens up new avenues for research into the enzymology of C-F bond formation and the evolution of metabolic pathways. Understanding these fundamental processes could enable the future development of novel biocatalytic methods for producing specifically fluorinated compounds for various applications.

Table 2: Key Components of the 5-FHPA Biosynthesis Pathway

Component Role Significance
Streptomyces sp. MA37 Producing Organism A soil bacterium that harbors the genetic machinery for this novel pathway. rsc.org
fdr Gene Cluster Biosynthetic Genes Encodes the enzymes required for the conversion of fluorinated precursors to 5-FHPA. rsc.org
5-fluoro-5-deoxy-D-ribose (5-FDR) Intermediate A key precursor molecule in the biosynthetic route to 5-FHPA. rsc.org

| FdrC Enzyme | NAD+-dependent Dehydrogenase | Catalyzes the oxidation of 5-FDR, a critical step in the formation of 5-FHPA. rsc.org |

Exploration of Novel Derivatives and Analogs as Research Probes

Derivatives and analogs of this compound, particularly those incorporating isotopic or biophysical labels, hold great promise as research probes in biochemistry and cell biology. The naturally occurring fluorinated derivative, 5-FHPA, is a prime example. rsc.org

Fluorinated molecules are widely used as probes for several reasons:

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is a sensitive NMR probe that can be used to study molecular interactions and enzymatic transformations without the background noise present in proton NMR. mdpi.com

Enzyme Inhibition Studies: Fluorinated analogs can act as inhibitors or mechanism-based inactivators of enzymes, helping to elucidate their function and mechanism.

Metabolic Tracing: Labeled analogs can be used to trace the metabolic fate of the parent compound within cells or organisms.

Inspired by the use of fluorinated derivatives of other molecules, such as 2-deoxy-D-glucose and various amino acids, as reporters for biological electron transfer or to probe enzyme activity, analogs of this compound could be similarly developed. mdpi.comresearchgate.net Synthesizing a suite of derivatives, including not only fluorinated versions but also those with isotopic labels (¹³C, ²H) or reporter tags, would create a valuable toolkit for investigating the biological roles and enzymatic processing of this compound.

Systems Biology and Metabolomics Investigations for Comprehensive Understanding

Systems biology aims to understand the complex interactions within a biological system by integrating data from multiple "omics" levels, including genomics, proteomics, and metabolomics. nih.gov Metabolomics, which involves the comprehensive identification and quantification of all small-molecule metabolites in a biological sample, provides a direct functional readout of cellular activity. nih.gov

This compound is a component of the metabolome, and its presence is documented in databases like the Exposome-Explorer. iarc.fr By employing techniques such as mass spectrometry coupled with chromatography, researchers can accurately measure the levels of this compound in various biological samples. nih.gov

Integrating quantitative data on this compound into systems biology models can provide a more holistic understanding of its role in the cell. dbkgroup.org Such an approach can help to:

Correlate changes in its concentration with genetic perturbations or environmental stimuli.

Identify its position within larger metabolic networks and its connections to other pathways.

Uncover novel biological functions or associations with specific physiological or disease states.

As metabolomics technologies continue to advance, their application will be indispensable for moving beyond the study of this compound in isolation and toward a comprehensive understanding of its function within the complex web of cellular metabolism. nih.govdbkgroup.org

Q & A

Basic Research Questions

Q. How can the structural isomerism of 2,4,5-trihydroxypentanoic acid be distinguished from related hydroxy pentanoic acids?

  • Methodological Answer : Differentiation of structural isomers (e.g., 2,3,4- vs. This compound) requires spectroscopic techniques such as high-field NMR. Key parameters include chemical shifts and coupling constants of hydroxyl and methylene protons. For example, the spatial arrangement of hydroxyl groups in this compound methyl ester (TPM) can be resolved via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry . X-ray crystallography may further validate stereochemical assignments, though no direct data is available for this specific isomer.

Q. What synthetic routes are established for this compound and its derivatives?

  • Methodological Answer : A notable route involves the conversion of D-(+)-xylose to (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester via stereoselective oxidation and protection-deprotection steps. Hydrolysis of the acetonide group under acidic conditions yields the free acid. This strategy leverages carbohydrate precursors to achieve chiral purity, critical for applications in asymmetric synthesis .

Advanced Research Questions

Q. How do alkali ions influence the catalytic pathways of this compound derivatives in Sn-Beta zeolite systems?

  • Methodological Answer : Alkali ions (e.g., K+^+) modulate the selectivity of Sn-Beta catalysts during the conversion of pentoses to derivatives like TPM. At moderate concentrations, K+^+ enhances methyl lactate formation by stabilizing intermediates, while higher concentrations inhibit all pathways due to pore-blocking effects. Experimental design should optimize alkali ion concentrations (e.g., 0.1–0.5 M) and use in situ NMR to track competing pathways (e.g., TPM vs. furanics) without purification .

Q. What analytical challenges arise in quantifying this compound in complex reaction mixtures?

  • Methodological Answer : Quantification in multicomponent systems (e.g., methanolysis reactions) requires non-invasive techniques like quantitative 1H^{1}\text{H}-NMR. Calibration-free methods using internal standards (e.g., maleic acid) and 13C^{13}\text{C}-NMR decoupling improve accuracy by resolving overlapping signals from co-products (e.g., trans-DPM). Advanced deconvolution algorithms may further address spectral crowding .

Q. How can competing reaction pathways be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Pathway divergence (e.g., TPM vs. furanics) is influenced by solvent polarity, temperature, and catalyst loading. For Sn-Beta-catalyzed reactions, methanol favors esterification, while aqueous conditions promote hydrolysis. Kinetic studies using time-resolved NMR or GC-MS can identify rate-determining steps, enabling selective suppression of undesired pathways (e.g., furfural formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.